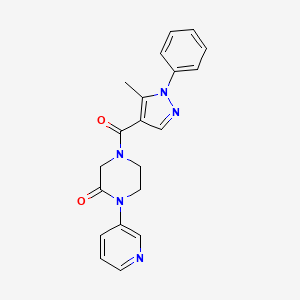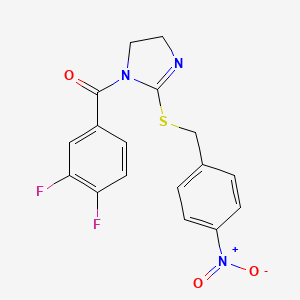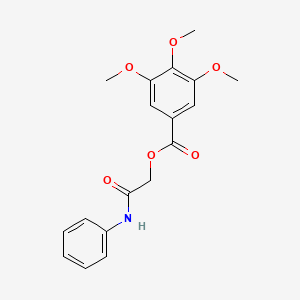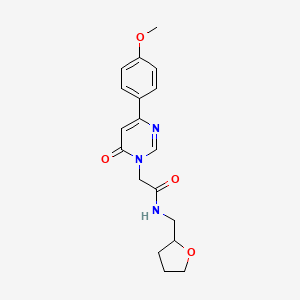
4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MPP or MPPF, and it is a selective antagonist of the serotonin 1A receptor. In
Applications De Recherche Scientifique
Discovery and Design of Dopaminergic Ligands
Research has shown the importance of 1,4-disubstituted aromatic piperazines, which share a structural motif with the given compound, in targeting aminergic G protein-coupled receptors. The design of molecules with a pyrazolo[1,5-a]pyridine substructure, similar to the compound , has led to high-affinity dopamine receptor partial agonists. These compounds are explored for their potential as novel therapeutics due to their G protein-biased activation properties, which could be beneficial in developing treatments for psychiatric disorders (Möller et al., 2017).
Antiviral Activity
Studies have also explored derivatives of pyrazolo and pyridine in the context of antiviral research. For instance, compounds incorporating a pyrazolo[3,4-b]pyridine framework, related to the compound , have been synthesized and evaluated for their antiviral properties. Such research paves the way for the development of new antiviral agents, highlighting the versatility of these structural motifs in medicinal chemistry (Attaby et al., 2006).
Molecular Structure Investigations
The structural analysis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, similar to the target compound, has provided insights into the molecular interactions and electronic properties of these compounds. Such studies are crucial for understanding the physicochemical characteristics that influence the biological activity of these molecules (Shawish et al., 2021).
CB1 Cannabinoid Receptor Interaction
Research on compounds structurally analogous to the given chemical, involving the antagonist interaction with the CB1 cannabinoid receptor, has elucidated the molecular basis of receptor binding and antagonist activity. This work contributes to our understanding of receptor-ligand interactions and the development of receptor-specific drugs (Shim et al., 2002).
Herbicidal Activity and Protoporphyrinogen Oxidase Inhibition
The synthesis and evaluation of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives, which relate to the chemical structure in focus, have demonstrated significant herbicidal activity and protoporphyrinogen oxidase inhibition. Such findings underscore the potential agricultural applications of these compounds (Li et al., 2008).
Propriétés
IUPAC Name |
4-(5-methyl-1-phenylpyrazole-4-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-15-18(13-22-25(15)16-6-3-2-4-7-16)20(27)23-10-11-24(19(26)14-23)17-8-5-9-21-12-17/h2-9,12-13H,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWBPUQZGYMBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2763500.png)
![Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2763501.png)


![Ethyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2763504.png)


![5-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2763511.png)
![2-(2-Fluorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2763513.png)
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2763514.png)
![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2763517.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)